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molecular formula C17H20O4 B8307211 1-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanol

1-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanol

Cat. No. B8307211
M. Wt: 288.34 g/mol
InChI Key: UABZBLSXYRFMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101804B2

Procedure details

5 g of precipitated 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone (1.74 mmol) prepared according to Example 4 are introduced into 75 ml of methanol and 62.5 ml of THF in a 250 ml three-necked round-bottomed flask. 0.78 g of sodium borohydride (1.1 eq.) is added at ambient temperature over approximately 1 h. The reaction medium is kept stirred for 1 h and concentrated and the residue is taken up in 50 ml of a water/methanol (50/50 by volume) mixture. The precipitate obtained is filtered off and washed on the filter with 25 ml of water/methanol (50/50 by volume). 5 g of a white precipitate are recovered, which precipitate, by NMR, corresponds to the expected 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanol, i.e. a virtually quantitative yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
62.5 mL
Type
solvent
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=[O:21])[CH2:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.CO.[BH4-].[Na+]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]([OH:21])[CH2:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)C(CC1=CC=C(C=C1)OC)=O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Name
Quantity
62.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.78 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction medium is kept stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter with 25 ml of water/methanol (50/50 by volume)
CUSTOM
Type
CUSTOM
Details
5 g of a white precipitate are recovered
CUSTOM
Type
CUSTOM
Details
which precipitate, by NMR, corresponds to the expected 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanol, i.e. a virtually quantitative yield

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C(C=C(C1)OC)C(CC1=CC=C(C=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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